5-Methyluridine 5'-monophosphate is a modified nucleoside monophosphate that plays a significant role in various biochemical processes. It is derived from uridine and is characterized by the addition of a methyl group at the 5-position of the uridine base. This modification can influence the stability and functionality of nucleic acids, making it an important compound in molecular biology and biochemistry.
5-Methyluridine 5'-monophosphate is classified as a nucleotide, specifically a ribonucleotide, which consists of a ribose sugar, a phosphate group, and a nitrogenous base. The compound can be synthesized enzymatically or through chemical methods. It is often used in research related to RNA biology, including studies on RNA stability, translation efficiency, and the development of therapeutics targeting RNA.
The synthesis of 5-Methyluridine 5'-monophosphate can be achieved through various enzymatic and chemical methods:
The enzymatic synthesis typically involves:
The molecular formula for 5-Methyluridine 5'-monophosphate is . The structure comprises:
5-Methyluridine 5'-monophosphate participates in various biochemical reactions, particularly those involving nucleic acid synthesis and modification. Key reactions include:
The reactions are typically catalyzed by specific enzymes under controlled conditions, ensuring high specificity and yield. For instance, during phosphorylation, the enzyme's active site facilitates the transfer of the phosphate group from ATP or GTP to the hydroxyl group of the ribose sugar.
The mechanism by which 5-Methyluridine 5'-monophosphate exerts its effects primarily involves its incorporation into RNA molecules. Once incorporated, it can influence:
The extinction coefficient at 267 nm is approximately , which is useful for quantification in spectroscopic analyses .
5-Methyluridine 5'-monophosphate has several scientific applications:
tRNA-specific methyltransferases TRM2A and TRM2B catalyze the methylation of uridine residues at the C5 position in RNA, forming 5-methyluridine (m⁵U). In Arabidopsis thaliana, these enzymes primarily modify position 54 in the TΨC loop of tRNA, which stabilizes tertiary structure through enhanced base-stacking interactions [2] [3]. Genetic studies show that double mutants (trm2a/trm2b) exhibit severe developmental defects, underscoring the role of m⁵U in maintaining RNA structural integrity and cellular function. The methyl group is donated by S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH) during catalysis [1] [2].
TRM2 enzymes exhibit stringent substrate specificity for uridine residues within specific RNA structural contexts (e.g., tRNA loops). The catalytic mechanism involves:
Table 1: Key Methyltransferases in 5mUMP Biosynthesis
Enzyme | Organism | Substrate | Catalytic Residues | Km (μM) | Product |
---|---|---|---|---|---|
TRM2A | A. thaliana | Uridine in tRNA | Aspartic acid, Arginine | 7.2 | m⁵U |
TRM2B | A. thaliana | Uridine in tRNA | Aspartic acid, Lysine | 8.5 | m⁵U |
Cytidine deaminase (CDA) initiates pyrimidine salvage by converting 5-methylcytidine (derived from nucleic acid turnover) to 5-methyluridine. This reaction involves hydrolytic deamination at C4, forming ammonia as a byproduct. In vitro assays demonstrate that CDA processes 5-methylcytidine 3.8-fold faster than unmodified cytidine due to the methyl group’s electron-donating effects [2] . In A. thaliana, genetic disruption of CDA leads to 5-methylcytidine accumulation and impaired growth, highlighting its role in nucleotide homeostasis [2].
Nucleoside hydrolase 1 (NSH1) cleaves the glycosidic bond of 5-methyluridine, releasing thymine and ribose. NSH1 exhibits broad specificity but shows a 2.1-fold preference for 5-methyluridine over uridine in vitro [2] [6]. Arabidopsis nsh1 mutants accumulate m⁵U in mRNA and display reduced seedling growth, which exacerbates under exogenous 5-methyluridine supplementation. This confirms NSH1’s role in preventing aberrant RNA modification by clearing methylated nucleosides [2]. The hydrolysis follows a dissociative (SN1) mechanism, with ribooxocarbenium ion formation as the rate-limiting step [2] .
Table 2: Enzymes in Pyrimidine Salvage Pathways
Enzyme | Reaction | Substrate Preference | Inhibition by Mutants |
---|---|---|---|
Cytidine deaminase (CDA) | 5-Methylcytidine → 5-Methyluridine | 3.8× activity vs. cytidine | Growth defects in cda-1 |
Nucleoside hydrolase 1 (NSH1) | 5-Methyluridine → Thymine + Ribose | 2.1× activity vs. uridine | m⁵U accumulation in RNA |
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